molecular formula C23H25NO4 B6282120 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans CAS No. 2741363-41-5

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans

Cat. No. B6282120
CAS RN: 2741363-41-5
M. Wt: 379.4
InChI Key:
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Description

Compounds with a structure similar to the one you provided often belong to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino acid during the synthesis process .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base . The resulting Fmoc-amino acid can then be further modified as needed .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a fluorenyl group attached to the amino acid via a carbamate linkage . The fluorenyl group is a large, bulky group that can provide steric hindrance, which can be useful in certain synthetic applications .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids to build up the peptide chain .

Safety and Hazards

Fmoc-amino acids can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Appropriate safety precautions should be taken when handling these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the propan-2-ylamine. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "L-proline", "9H-fluorene", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "Propan-2-ylamine", "Triethylamine", "Ethyl acetate", "Tetrahydrofuran (THF)", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protection of L-proline amine group with Fmoc in DMF", "Addition of Fmoc-protected L-proline to 9H-fluorene in DMF with DCC and triethylamine as catalysts", "Removal of Fmoc group with 20% piperidine in DMF", "Activation of carboxylic acid with acetic anhydride and pyridine in THF", "Coupling of activated carboxylic acid with propan-2-ylamine in THF with DCC and triethylamine as catalysts", "Deprotection of intermediate with 20% hydrochloric acid in methanol", "Neutralization of intermediate with sodium bicarbonate", "Extraction of intermediate with ethyl acetate", "Purification of intermediate by recrystallization from diethyl ether" ] }

CAS RN

2741363-41-5

Product Name

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, trans

Molecular Formula

C23H25NO4

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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